molecular formula C13H27N3O B15242456 2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide

2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide

Katalognummer: B15242456
Molekulargewicht: 241.37 g/mol
InChI-Schlüssel: SJWCBRSIHPELSO-MCIGGMRASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide is a complex organic compound with a unique structure that includes an amino group, a cyclohexyl ring, and a propanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the amino group. Common synthetic routes include:

    Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Amino Group Introduction: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines.

    Propanamide Formation: The final step involves the formation of the propanamide moiety through amidation reactions, typically using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyclohexyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-amino-N-ethylpropanamide
  • 2-methylpropanamide
  • 1-propanol, 2-amino-2-methyl-

Uniqueness

Compared to similar compounds, 2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide stands out due to its unique cyclohexyl ring structure and the specific arrangement of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C13H27N3O

Molekulargewicht

241.37 g/mol

IUPAC-Name

2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide

InChI

InChI=1S/C13H27N3O/c1-9(2)16(4)12-8-6-5-7-11(12)15-13(17)10(3)14/h9-12H,5-8,14H2,1-4H3,(H,15,17)/t10?,11?,12-/m0/s1

InChI-Schlüssel

SJWCBRSIHPELSO-MCIGGMRASA-N

Isomerische SMILES

CC(C)N(C)[C@H]1CCCCC1NC(=O)C(C)N

Kanonische SMILES

CC(C)N(C)C1CCCCC1NC(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.